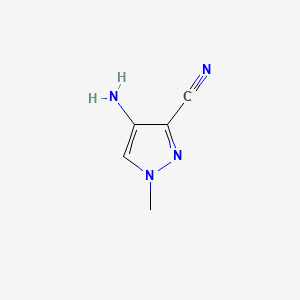
4-Amino-1-methyl-1h-pyrazole-3-carbonitrile
Cat. No. B581418
Key on ui cas rn:
1201935-84-3
M. Wt: 122.131
InChI Key: MHUKCJYFICPCGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08569298B2
Procedure details


1-Methyl-4-nitropyrazole-3-carbonitrile (2.0 g) was dissolved in DCM (30 ml) and 10% Pd/C (0.3 g, 50% wet) added. The mixture was stirred under a hydrogen atmosphere overnight. The catalyst was filtered off and the solution poured on to a silica column (15 g). The product was eluted with 100% EtOAc (100 ml) to yield 4-amino-1-methylpyrazole-3-carbonitrile, 1.277 g. Mass spectrum: MH+ 123



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[C:5]([N+:7]([O-])=O)[C:4]([C:10]#[N:11])=[N:3]1>C(Cl)Cl.[Pd]>[NH2:7][C:5]1[C:4]([C:10]#[N:11])=[N:3][N:2]([CH3:1])[CH:6]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1N=C(C(=C1)[N+](=O)[O-])C#N
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0.3 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred under a hydrogen atmosphere overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst was filtered off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the solution poured on to a silica column (15 g)
|
WASH
|
Type
|
WASH
|
|
Details
|
The product was eluted with 100% EtOAc (100 ml)
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C(=NN(C1)C)C#N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
